2-cyano-N-(2-fluorophenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXFILTEIFLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351653 | |
| Record name | 2-cyano-N-(2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-96-2 | |
| Record name | 2-cyano-N-(2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Cyano N 2 Fluorophenyl Acetamide
Established Synthetic Routes to 2-Cyano-N-(2-fluorophenyl)acetamide
The synthesis of this compound can be achieved through several established chemical strategies. These methods primarily involve the formation of the amide bond between a fluoroaniline (B8554772) derivative and a cyanoacetic acid equivalent.
Nucleophilic Acyl Substitution Strategies
Nucleophilic acyl substitution is a fundamental reaction in organic chemistry for the formation of carboxylic acid derivatives. libretexts.orgvanderbilt.edu This strategy is a common and direct method for synthesizing this compound. The general mechanism involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative, leading to a tetrahedral intermediate that subsequently expels a leaving group to form the substituted product. libretexts.orgvanderbilt.edu
In a typical synthesis, an activated form of cyanoacetic acid, such as cyanoacetyl chloride or a cyanoacetic acid anhydride, is reacted with 2-fluoroaniline (B146934). The lone pair of electrons on the nitrogen atom of 2-fluoroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the cyanoacetyl derivative. This is followed by the elimination of a leaving group, typically a chloride or carboxylate ion, to yield the final amide product. The reactivity of the acylating agent is a key factor, with acid chlorides being more reactive than anhydrides. vanderbilt.edu
Table 1: Nucleophilic Acyl Substitution for the Synthesis of this compound
| Acylating Agent | Nucleophile | Product | Leaving Group |
| Cyanoacetyl chloride | 2-Fluoroaniline | This compound | Chloride ion |
| Cyanoacetic anhydride | 2-Fluoroaniline | This compound | Cyanoacetate (B8463686) ion |
Cyanoacetylation of Fluoroanilines and Related Amines
Cyanoacetylation represents a specific and widely utilized method for the synthesis of cyanoacetamides. researchgate.net This reaction involves the direct acylation of an amine with a cyanoacetic acid derivative. For the synthesis of this compound, 2-fluoroaniline is treated with a suitable cyanoacetylating agent, such as ethyl cyanoacetate or cyanoacetic acid itself. researchgate.netresearchgate.net
When ethyl cyanoacetate is used, the reaction is often carried out at elevated temperatures, sometimes in the presence of a base or with the removal of ethanol (B145695) to drive the equilibrium towards the product. The reaction of amines with ethyl cyanoacetate is a well-established method for producing a wide range of N-substituted cyanoacetamides. researchgate.net The general principle of reacting an amine with an ester to form an amide is a classic transformation in organic synthesis. vanderbilt.edu
A direct amidation using cyanoacetic acid and 2-fluoroaniline can also be employed, typically requiring a coupling agent to facilitate the reaction.
Exploration of Alternative Synthetic Pathways for Acetamide (B32628) Derivative Formation
While nucleophilic acyl substitution and direct cyanoacetylation are the most common routes, other methods for acetamide formation could theoretically be applied. These alternative pathways might be explored to overcome specific challenges or to access analogues of the target molecule.
One such alternative involves the reaction of an amine with chloroacetyl chloride followed by treatment with a cyanide salt, such as potassium cyanide. researchgate.net This two-step process first forms an N-(2-fluorophenyl)-2-chloroacetamide intermediate. Subsequent nucleophilic substitution of the chloride by cyanide yields the desired this compound. This method provides an alternative way to introduce the cyano group.
Functional Group Reactivity and Transformations of the Cyanoacetamide Moiety
The this compound molecule is rich in chemical reactivity, primarily due to the presence of the cyanoacetamide moiety. This functional group contains both nucleophilic and electrophilic centers, making it a valuable synthon for the construction of more complex molecules, particularly heterocycles. researchgate.netekb.eg The active methylene (B1212753) group, the amide nitrogen, the carbonyl carbon, and the cyano group all participate in a variety of chemical transformations. ekb.eg
Nucleophilic Additions and Condensation Reactions with Carbonyls and Other Electrophiles
The active methylene group (the CH2 group situated between the carbonyl and cyano groups) in this compound is particularly reactive due to the electron-withdrawing effects of the adjacent functional groups. This acidity allows for easy deprotonation by a base to form a stabilized carbanion. This carbanion can then act as a nucleophile in a variety of reactions.
A common transformation is the Knoevenagel condensation, where the active methylene compound reacts with aldehydes or ketones. For instance, reaction with an aromatic aldehyde in the presence of a base like piperidine (B6355638) or triethylamine (B128534) would lead to the formation of an α,β-unsaturated cyanoacrylamide derivative. These products are themselves valuable intermediates for further synthetic elaborations.
The amide nitrogen can also act as a nucleophile, although it is generally less reactive than the active methylene carbanion.
Cyclization Reactions for the Formation of Diverse Heterocyclic Compounds
The polyfunctional nature of this compound makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds. researchgate.netekb.eg The combination of the active methylene, cyano, and amide functionalities allows for intramolecular and intermolecular cyclization reactions with various reagents to form five- and six-membered rings.
For example, the reaction of cyanoacetamide derivatives with α-haloketones or α-halocarboxylic acid esters can lead to the formation of substituted furans or pyrroles. The Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur, is a classic method for synthesizing 2-aminothiophenes. researchgate.net In this context, reacting this compound with a ketone and sulfur in the presence of a base would be expected to yield a 2-amino-3-carboxamido-thiophene derivative.
Furthermore, condensation with dicarbonyl compounds or their equivalents can be used to construct six-membered heterocyclic rings like pyridines and pyrimidines. The ability to participate in these cyclization reactions underscores the importance of this compound as a building block in medicinal and materials chemistry.
Substitution Reactions Involving the Alpha-Cyano Group
The key feature of this compound that dictates its reactivity is the active methylene group (the carbon atom alpha to the cyano group). The electron-withdrawing nature of both the adjacent cyano (-CN) and acetamide (-C(O)NH-) groups increases the acidity of the methylene protons, facilitating their removal by a base to form a stable carbanion. This carbanion is a potent nucleophile and can participate in a variety of substitution and condensation reactions.
While specific examples for this compound are not extensively documented, the reactivity of analogous N-aryl cyanoacetamides provides a clear indication of its synthetic potential. For instance, N-(4-acetylphenyl)-2-cyanoacetamide has been shown to react with a range of electrophiles. researchcommons.orgresearchcommons.org These reactions typically involve the initial deprotonation of the active methylene group followed by attack on an electrophilic center.
Common transformations involving the alpha-cyano group of N-aryl cyanoacetamides include:
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated products. This reaction is often catalyzed by a weak base.
Michael Addition: The nucleophilic addition of the carbanion to α,β-unsaturated carbonyl compounds or nitriles.
Alkylation and Acylation: Reaction with alkyl halides or acyl halides to introduce new substituents at the alpha-carbon.
Cyclization Reactions: The reactive methylene group can be a key component in the formation of various heterocyclic rings, such as pyridines, thiazoles, and pyrimidines, when reacted with appropriate bifunctional reagents. ekb.eg
The following table summarizes representative reactions of a related N-aryl cyanoacetamide, N-(4-acetylphenyl)-2-cyanoacetamide, which illustrate the potential transformations of the alpha-cyano group in this compound.
| Reagent | Reaction Type | Product Type | Reference |
| Phenyl isothiocyanate / Chloroacetone | Cyclocondensation | Thiazole (B1198619) derivative | researchcommons.org |
| Acetylacetone (B45752) | Cyclocondensation | Dihydropyridine derivative | researchcommons.org |
| α-Cyanocinnamonitrile | Michael Addition | Acrylamide derivative | researchcommons.orgresearchcommons.org |
| Phenolic aldehydes | Condensation/Cyclization | Iminochromene derivative | researchcommons.orgresearchcommons.org |
These examples underscore the versatility of the active methylene group in N-aryl cyanoacetamides for the construction of complex molecular architectures.
Optimization of Synthetic Conditions for Enhanced Reaction Efficiency and Product Yield
The efficient synthesis of this compound itself is a critical first step for its use as a synthetic intermediate. The most common route for the preparation of N-aryl cyanoacetamides involves the condensation of an aniline (B41778) derivative with a cyanoacetic acid derivative. researchgate.net For this compound, this would typically involve the reaction of 2-fluoroaniline with either ethyl cyanoacetate or cyanoacetic acid.
The optimization of these synthetic conditions is crucial for maximizing product yield and purity while minimizing reaction times and the formation of byproducts. Several factors can be systematically varied to achieve this.
Key Parameters for Optimization:
Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents ranging from polar aprotic (e.g., DMF) to less polar (e.g., toluene) have been used for similar reactions. researchgate.net For the reaction of an amine with ethyl cyanoacetate, ethanol is often a suitable solvent. prepchem.com
Catalyst: While some preparations proceed without a catalyst, the use of a catalyst can enhance reaction efficiency. Basic catalysts like pyridine (B92270) or piperidine are commonly employed to facilitate the condensation. researchgate.net For reactions with cyanoacetic acid, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in combination with an activator like 4-N,N-dimethylaminopyridine (DMAP) can be effective. sigmaaldrich.com
Temperature: The reaction temperature is a critical parameter. While some reactions can be performed at room temperature, others require heating to proceed at a reasonable rate. prepchem.com The optimal temperature will depend on the specific reactants and solvent used.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Purification Method: The final purity of the product depends on the chosen purification method. Recrystallization from a suitable solvent, such as ethanol or a mixture of ether and pentane, is a common technique to obtain a pure crystalline product. prepchem.comorgsyn.org
Recent advancements in synthetic methodology have also introduced more efficient techniques. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of cyanoacetamide derivatives. nih.gov
The following table outlines various conditions reported for the synthesis of N-aryl cyanoacetamides, which could be adapted and optimized for the preparation of this compound.
| Amine | Cyano-reagent | Conditions | Product | Reference |
| 2-Chlorobenzylamine | Ethyl cyanoacetate | Ethanol, reflux | N-(2'-chlorobenzyl)-2-cyanoacetamide | prepchem.com |
| Aniline | Ethyl cyanoacetate | Aqueous ammonia | Cyanoacetamide | orgsyn.org |
| 4-Hydroxybenzaldehyde & 2-Cyanoacetamide (B1669375) | Ammonium (B1175870) acetate (B1210297) | Microwave irradiation (160 W, 40 s) | 2-(4-hydroxybenzylidene)-cyanoacetamide | nih.gov |
| Arylamines | Cyanoacetic acid | EDCI, HOBt, CH2Cl2 | N-Aryl-2-cyanoacetamide | researchgate.net |
By systematically exploring these parameters, the synthesis of this compound can be optimized to achieve high efficiency and yield, making this versatile intermediate more readily available for further synthetic applications.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Cyano N 2 Fluorophenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-cyano-N-(2-fluorophenyl)acetamide by providing detailed information about the local electronic environments of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule: the amide proton, the aromatic protons on the fluorophenyl ring, and the methylene (B1212753) protons of the acetamide (B32628) group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the cyano, carbonyl, and fluorine substituents.
A broad singlet for the N-H proton is anticipated in the downfield region, typically between δ 8.0 and 9.5 ppm. The four aromatic protons on the 2-fluorophenyl ring will appear as a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The methylene protons (CH₂) adjacent to the cyano and carbonyl groups are expected to appear as a singlet around δ 3.5-4.0 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Amide (N-H) | 8.0 - 9.5 | Broad Singlet |
| Aromatic (C-H) | 7.0 - 8.2 | Multiplet |
| Methylene (CH₂) | 3.5 - 4.0 | Singlet |
Table 1: Predicted ¹H NMR spectral data for this compound. These predictions are based on analyses of structurally similar compounds.
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The spectrum for this compound would display nine distinct signals. The carbonyl carbon (C=O) is expected at the most downfield position, typically around 160-170 ppm. The carbon of the cyano group (C≡N) usually appears around 115-120 ppm. The aromatic carbons show signals in the 115-140 ppm range, with the carbon directly bonded to the fluorine atom (C-F) exhibiting a large coupling constant. The methylene carbon (CH₂) signal is anticipated in the more upfield region of the spectrum. Data from analogous compounds like 2-cyano-N-(2,4-difluorophenyl)acetamide support these expected chemical shift ranges. nih.gov
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 160 - 170 |
| Aromatic (C-F) | 150 - 160 (doublet, ¹JCF) |
| Aromatic (C-N) | 125 - 135 |
| Aromatic (C-H) | 120 - 130 |
| Aromatic (C-H) | 124 - 128 |
| Aromatic (C-H) | 115 - 120 (doublet, ²JCF) |
| Nitrile (C≡N) | 115 - 120 |
| Methylene (CH₂) | 25 - 35 |
Table 2: Predicted ¹³C NMR spectral data for this compound. Predictions are derived from data available for analogous fluorinated and cyano-containing acetamides. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum is expected to show strong absorption bands corresponding to the N-H, C=O, C≡N, and C-F bonds.
Key expected vibrational frequencies include a sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2250 cm⁻¹, a strong absorption for the amide carbonyl (C=O) stretch (Amide I band) near 1670 cm⁻¹, and an N-H stretching vibration around 3300 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed near 1550 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, while the C-F stretch gives a strong band in the 1200-1250 cm⁻¹ region. nih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Amide | ~3300 |
| Aromatic C-H Stretch | Aryl | 3050 - 3150 |
| Aliphatic C-H Stretch | Methylene | 2850 - 2960 |
| C≡N Stretch | Nitrile | ~2250 |
| C=O Stretch (Amide I) | Amide | ~1670 |
| N-H Bend (Amide II) | Amide | ~1550 |
| C-F Stretch | Fluoroaromatic | 1200 - 1250 |
Table 3: Principal FT-IR absorption frequencies anticipated for this compound.
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry is employed to confirm the molecular weight and investigate the fragmentation pattern of the compound. For this compound (C₉H₇FN₂O), the exact molecular weight is 178.05 g/mol . In an MS experiment, a molecular ion peak [M]⁺ would be expected at m/z 178. uni.lu
Fragmentation would likely proceed through characteristic pathways for N-aryl acetamides. A primary fragmentation event could be the cleavage of the amide bond, leading to the formation of a 2-fluoroaniline (B146934) fragment or a related ion. Another common fragmentation is the loss of the cyanoacetamide moiety. Predicted data suggests that adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ would be observed at m/z 179.06, 201.04, and 217.01, respectively. uni.lu The fragmentation of the related N-(2-fluorophenyl)acetamide shows characteristic ions that can help predict the behavior of the target molecule. nist.gov
| Ion/Fragment | Formula | Expected m/z |
| [M]⁺ | [C₉H₇FN₂O]⁺ | 178 |
| [M+H]⁺ | [C₉H₈FN₂O]⁺ | 179 |
| [M+Na]⁺ | [C₉H₇FN₂ONa]⁺ | 201 |
| [2-fluorophenyl isocyanate]⁺ | [C₇H₄FNO]⁺ | 137 |
| [2-fluoroaniline]⁺ | [C₆H₆FN]⁺ | 111 |
Table 4: Expected prominent ions in the mass spectrum of this compound.
X-ray Crystallographic Analysis for Solid-State Molecular Conformation and Intermolecular Interactions
Computational Chemistry and Mechanistic Investigations of 2 Cyano N 2 Fluorophenyl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and geometry of molecules. For a compound like 2-cyano-N-(2-fluorophenyl)acetamide, DFT would be the primary tool to unlock a fundamental understanding of its intrinsic properties.
Geometry Optimization and Vibrational Frequency Analysis for Conformational Landscapes
The first step in a computational analysis involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This is crucial as the molecule's conformation dictates its physical and chemical behavior.
Following optimization, vibrational frequency analysis would be performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies); second, it provides a theoretical infrared spectrum, which can be compared with experimental data to validate the computational model. This analysis would also shed light on the molecule's conformational landscape, revealing the flexibility of the acetamide (B32628) linker and the rotational barrier of the phenyl ring.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions) for Predicting Reactivity
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.
An FMO analysis of this compound would calculate the energies of these orbitals and map their spatial distribution across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally implies a more reactive molecule. The analysis would pinpoint the specific atoms or functional groups (e.g., the cyano group, the fluorophenyl ring, the amide linkage) that are the primary sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Elucidating Charge Distribution and Interaction Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, while the hydrogen atoms of the amide and the phenyl ring would likely show positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and crystal packing.
Molecular Docking Simulations for Elucidating Ligand-Target Binding Interactions
Given the prevalence of acetamide derivatives in medicinal chemistry, molecular docking would be a key computational technique to evaluate the potential of this compound as a therapeutic agent. Docking simulations predict the preferred orientation of a ligand (the compound) when bound to a specific protein target, as well as the strength of the binding affinity.
While no specific docking studies for this compound have been published, this method would involve placing the molecule into the active site of a biologically relevant protein (e.g., an enzyme or receptor) and calculating the binding energy. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, providing a hypothesis for its mechanism of action.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the intermolecular interactions within a crystal lattice. It defines a surface for a molecule within the crystal, where the contribution of various types of intermolecular contacts (e.g., hydrogen bonds, van der Waals forces) can be analyzed.
An analysis of this compound would require its crystal structure, which does not appear to be publicly available. If it were, Hirshfeld analysis would generate two-dimensional fingerprint plots that summarize the percentage contribution of different types of interactions, such as H···H, C···H, and O···H contacts. This provides a detailed picture of how the molecules pack together in the solid state, which influences properties like solubility and stability.
Investigation of Solvent Effects on Reaction Kinetics and Thermodynamic Parameters
The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects by treating the solvent either as a continuous medium (implicit solvent models) or by including individual solvent molecules (explicit solvent models).
For this compound, these calculations could predict how properties like conformational stability, HOMO-LUMO gap, and reaction energy barriers change in different solvents. This is essential for understanding its behavior in solution, which is relevant for chemical synthesis, purification, and biological applications. However, no such studies have been reported in the literature for this specific compound.
Derivatization Strategies and Applications in Materials and Chemical Synthesis
Utilization as a Key Intermediate for the Synthesis of Diverse Heterocyclic Scaffolds
The reactivity of 2-cyano-N-(2-fluorophenyl)acetamide allows for its transformation into a multitude of heterocyclic systems. The presence of an active methylene (B1212753) group, a cyano group, and an amide linkage provides multiple reaction sites for cyclization and condensation reactions.
Synthesis of Substituted Pyridone Derivatives
Substituted pyridone derivatives are readily synthesized from this compound. One common method involves the reaction of the acetamide (B32628) with 1,3-dicarbonyl compounds. researchgate.net For instance, condensation with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) can yield 3-cyano-2-pyridone derivatives. sciforum.netmdpi.com Another approach is the one-pot, multicomponent reaction of 2-cyano-N-(4-fluorophenyl)acetamide with various substituted benzaldehydes and malononitrile, which proceeds via a Knoevenagel condensation and Michael addition, followed by cyclization to afford highly substituted 2-pyridones. researchgate.net These pyridone scaffolds are of significant interest due to their potential biological activities. mdpi.comdiva-portal.org
Table 1: Synthesis of Pyridone Derivatives
| Reactant(s) | Reaction Type | Product | Reference(s) |
|---|---|---|---|
| Acetylacetone | Cyclocondensation | 3-Cyano-2-pyridone derivatives | sciforum.netmdpi.com |
| Substituted benzaldehydes, malononitrile | Multicomponent reaction | 6-Amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles | researchgate.net |
| 1,3-Dicarbonyl compounds | Cyclocondensation | 2-Pyridone derivatives | researchgate.net |
Formation of Pyrazole (B372694) Derivatives through Cyclocondensation
The synthesis of pyrazole derivatives from cyanoacetamide precursors is a well-established strategy in heterocyclic chemistry. nih.govresearchgate.net While direct synthesis from this compound is not extensively detailed in the provided results, the general reactivity of cyanoacetamides suggests its potential. For example, cyanoacetamide derivatives can be coupled with diazonium salts to form arylhydrazones, which can then be cyclized to pyrazoles. researchgate.net Another method involves the reaction of a cyanoacetamide derivative with hydrazine (B178648) hydrate (B1144303) to yield pyrazole derivatives. sapub.org The resulting pyrazole scaffolds are being investigated for various applications, including their potential as BRAF V600E inhibitors in cancer therapy. nih.gov
Development of Novel Thiazole-Based Heterocycles
This compound is a valuable precursor for the synthesis of thiazole-containing heterocycles. smolecule.com A common synthetic route involves the reaction of the cyanoacetamide with sulfur-containing reagents. For instance, treatment with elemental sulfur and a suitable active methylene compound can lead to the formation of thiophene (B33073) derivatives, a related sulfur-containing heterocycle. sapub.org More specifically, reaction with phenyl isothiocyanate can generate a thioamide intermediate, which can then be cyclized with α-haloketones or other electrophiles to form the thiazole (B1198619) ring. sapub.org These thiazole derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. smolecule.comiaea.org
Table 2: Synthesis of Thiazole Derivatives
| Reactant(s) | Reaction Type | Product | Reference(s) |
|---|---|---|---|
| Phenyl isothiocyanate, chloroacetyl chloride | Cyclocondensation | 2-Cyano-N-(3-cyanoquinolin-2-yl)-2-(5-oxo-3-phenylthiazolidin-2-ylidene) acetamide | sapub.org |
| Phenyl isothiocyanate, bromoacetone | Cyclocondensation | Thiazole derivatives | sapub.org |
| Elemental sulfur, malononitrile | Gewald reaction | Thiophene derivatives | sapub.orgsapub.org |
Exploration of Other Cyclized Products and Complex Ring Systems
The versatility of this compound extends to the synthesis of other complex ring systems. Its reaction with various reagents can lead to the formation of fused heterocyclic compounds. researchgate.net For example, it can be used to synthesize pyrano[2,3-d]thiazole and thiazolo[4,5-b]pyrano[2,3-d]pyrimidine derivatives. iaea.org Furthermore, its derivatives can undergo cyclization to form thiophene and 1,3,4-thiadiazole (B1197879) structures. sapub.org The ability to participate in diverse cyclization reactions makes it a key building block for generating novel and complex molecular frameworks. sciforum.netresearchgate.netsmolecule.com
Role in Multicomponent Reactions (MCRs) for Scaffold Diversity Generation
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govrug.nl this compound and its derivatives are excellent substrates for MCRs, enabling the rapid generation of diverse chemical scaffolds. researchgate.netmdpi.com A prominent example is the Gewald three-component reaction, which involves the reaction of a cyanoacetamide, an aldehyde or ketone, and elemental sulfur to produce highly substituted 2-aminothiophenes. mdpi.com Another important MCR is the synthesis of substituted 2-pyridones by reacting 2-cyano-N-(4-fluorophenyl)acetamide with various aldehydes and malononitrile. researchgate.net The use of MCRs with this versatile building block significantly streamlines the synthesis of complex heterocyclic libraries for various applications, including drug discovery. mdpi.comresearchgate.net
Strategic Incorporation of Fluoroaryl and Cyano Moieties into Advanced Chemical Entities
The 2-fluorophenyl and cyano groups of this compound are strategically important for designing advanced chemical entities. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a molecule. smolecule.com The cyano group is a versatile functional group that can be transformed into other functionalities or participate in various chemical reactions. smolecule.com It also contributes to the electronic properties of the molecule and can act as a hydrogen bond acceptor. The combination of these two moieties in a single building block allows for the direct incorporation of these desirable features into target molecules, which is particularly valuable in the development of new pharmaceuticals and materials. smolecule.com
Biological Activity Investigations and Molecular Mechanistic Studies of 2 Cyano N 2 Fluorophenyl Acetamide Derivatives
In Vitro Biological Screening and Identification of Potential Bioactivities
Derivatives of 2-cyano-N-(2-fluorophenyl)acetamide have been the subject of various in vitro biological screenings to identify and characterize their potential therapeutic activities. These studies have explored their efficacy in several key areas, including cancer, microbial infections, oxidative stress, and enzyme inhibition.
Anticancer and Antiproliferative Potential in Relevant Cell Lines (in vitro studies)
The anticancer potential of acetamide (B32628) derivatives, including those related to this compound, has been evaluated against a panel of human cancer cell lines. Studies have demonstrated that these compounds can inhibit the growth of cancer cells in a dose-dependent manner.
For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were tested for their cytotoxic effects against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov The results indicated that these compounds exhibited notable activity, particularly against the PC3 cell line. nih.gov Specifically, compounds with a nitro moiety showed greater cytotoxic effects than those with a methoxy moiety. nih.gov Compound 2b (with a nitro group) was one of the most active against the PC3 cell line, with an IC50 value of 52 μM. nih.gov Another compound, 2c , which also contains a p-nitro substituent, was the most active against the MCF-7 cell line, with an IC50 value of 100 μM. nih.gov
In a separate study, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were synthesized and evaluated against cervical cancer (Hela), lung carcinoma (A549), and glioblastoma (U87) cell lines. The Hela and U87 cell lines were generally more sensitive to these compounds than the A549 line. One derivative, Compound 8a , which has an ortho-chlorine moiety on the phenyl ring, was identified as the most active against Hela cells, displaying an IC50 value of 1.3±0.14 µM.
Furthermore, research on other related structures, such as 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides, has identified compounds that selectively inhibit the growth of certain cell lines from central nervous system, kidney, and breast cancers. zsmu.edu.ua The evaluation of phenylacetamide derivatives also showed significant cytotoxic effects against MDA-MB-468 and PC-12 cell lines, with one derivative recording an IC50 value of 0.6±0.08 μM. tbzmed.ac.ir These findings underscore the potential of this class of compounds as a basis for the development of new anticancer agents.
Anticancer Activity of Acetamide Derivatives
Summary of in vitro cytotoxic activity (IC50) of selected this compound derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 2b (with nitro moiety) | PC3 (Prostate Carcinoma) | 52 | nih.gov |
| Compound 2c (with p-nitro substituent) | MCF-7 (Breast Cancer) | 100 | nih.gov |
| Compound 8a (with ortho chlorine) | Hela (Cervical Cancer) | 1.3 ± 0.14 | |
| Phenylacetamide derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | tbzmed.ac.ir |
| Phenylacetamide derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | tbzmed.ac.ir |
Antimicrobial Activity, Including Antibacterial and Antifungal Efficacy (in vitro assays)
Derivatives of this compound have been synthesized and screened for their in vitro antimicrobial properties. A study involving new thiophene (B33073) derivatives synthesized from 2-cyano-N-(4-fluorophenyl) acetamide demonstrated noteworthy antibacterial and antifungal activity. sphinxsai.com The antimicrobial efficacy was assessed using the agar diffusion method, where the zone of inhibition was measured in millimeters. sphinxsai.com
The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria. sphinxsai.com One compound, 4a , featuring a 4-chloro benzylidene substitution, showed activity against both types of bacteria that was comparable to the standard drug, ampicillin. sphinxsai.com Other derivatives with 2-chloro, 2-nitro, 2-hydroxy, and methoxy substitutions displayed moderate activity. sphinxsai.com
In another investigation, acetamide derivatives were synthesized from 2-mercaptobenzothiazole and screened against various bacterial strains. nih.gov Using the agar well diffusion method, several of these compounds exhibited moderate to good antibacterial activity. nih.gov Specifically, compounds 2b , 2c , and 2i showed significant activity, comparable to the standard drug levofloxacin. nih.gov
The antifungal potential has also been explored. In vitro antifungal tests of certain derivatives showed moderate effects against fungal species such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 512 μg/mL. researchgate.net Another study on 2-Amino-3-cyano-4H-chromene derivatives reported that compounds 4a , 4c , 4i , and 4l showed excellent antifungal outcomes. nanobioletters.com These findings suggest that the this compound scaffold is a promising starting point for developing new antimicrobial agents.
Antimicrobial Activity of Acetamide Derivatives
Summary of in vitro antimicrobial efficacy of selected this compound derivatives against various microbial strains.
| Compound/Derivative Series | Microorganism | Activity/Measurement | Reference |
|---|---|---|---|
| Thiophene derivative (4a) | Gram-positive & Gram-negative bacteria | Comparable to ampicillin | sphinxsai.com |
| 2-Mercaptobenzothiazole derivatives (2b, 2c, 2i) | Bacterial strains | Significant activity, comparable to levofloxacin | nih.gov |
| General derivatives | Candida albicans, Aspergillus niger | MIC = 128-512 μg/mL | researchgate.net |
| 2-Amino-3-cyano-4H-chromene (4a, 4c, 4i, 4l) | Fungal species | Excellent antifungal outcomes | nanobioletters.com |
Evaluation of Antioxidant Activity
The antioxidant properties of this compound derivatives have been investigated through various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. mdpi.comnih.govnih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov
In a study on multicomponent synthesis of 2-pyridone derivatives using 2-cyano-N-(4-fluorophenyl)acetamide, all the resulting compounds were evaluated for their antioxidant activity. researchgate.net The study found that the radical scavenging ability was influenced by the type and position of substituents on the benzene ring, indicating that electronic and steric effects play a significant role. researchgate.net
Similarly, a study focused on alkyl 4-(2-cyanoacetamido)benzoates reported that the synthesized compounds possessed moderate activity in nitric oxide free radical scavenging models. The data revealed that compound 3d (butyl 4-(2-cyanoacetamido)benzoate) exhibited the highest antioxidant activity among the tested compounds. It was also observed that the antioxidant activity tended to increase with the length of the alkyl chain in the ester group, possibly due to changes in solubility.
The antioxidant activity is typically quantified by the IC50 value, which is the concentration of the compound required to scavenge 50% of the initial free radicals. researchgate.net A lower IC50 value indicates higher antioxidant activity. researchgate.net The ABTS assay is often considered more sensitive than the DPPH assay due to its faster reaction kinetics. nih.gov
Investigation of Enzyme Inhibition Profiles and Specificity
Derivatives of this compound have been explored as potential enzyme inhibitors. A significant finding in this area is the potent and selective inhibition of α-l-fucosidases. A structure-activity relationship study revealed that adding an N-phenylacetamide substituent to 1-deoxyfuconojirimycin (DFJ) could lead to powerful inhibitors of this enzyme. nih.gov
The study demonstrated that incorporating a fluoro group on the phenyl ring significantly enhanced the inhibitory potency and selectivity. nih.gov Specifically, N-(2-fluorophenyl)-2β-DFJ acetamide was found to be a highly potent and selective inhibitor of α-l-fucosidases from bovine kidney, rat epididymis, and human lysosomes, with IC50 values of 0.012 μM, 0.044 μM, and 0.0079 μM, respectively. nih.gov This level of inhibition was approximately 18-fold stronger than that of the original DFJ compound against human lysosomal α-l-fucosidase, and it was determined that the compound occupies the enzyme's active site. nih.gov
In addition to fucosidases, other research has pointed towards the potential for acetamide derivatives to inhibit cholinesterase enzymes, which are therapeutic targets for conditions like Alzheimer's disease. researchgate.net
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Preliminary studies have begun to explore their interactions with key biological macromolecules.
Interaction Studies with Key Biological Macromolecules, such as DNA and Proteins
The interaction of cyanoacetamide derivatives with biological macromolecules like DNA and proteins is a key area of investigation for understanding their mechanism of action. Free radicals, which some of these compounds can scavenge, are known to cause damage to essential molecules such as nucleic acids and proteins, potentially leading to degenerative diseases. researchgate.net
Studies on novel thiazole-based cyanoacrylamide derivatives have explored their nuclease activity and binding properties with plasmid DNA (pBR322) and bovine serum albumin (BSA). researchgate.net It was found that certain derivatives could degrade plasmid DNA, and this activity was significantly enhanced upon irradiation. researchgate.net The mechanism of DNA cleavage was suggested to involve singlet oxygen and superoxide free radical species. researchgate.net These findings indicate a direct interaction with DNA, which could be a plausible mechanism for their observed anticancer effects.
Analysis of Interference with Fundamental Cellular Processes
Derivatives of this compound have been investigated for their impact on fundamental cellular processes, revealing mechanisms that contribute to their biological activity. Notably, certain N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have demonstrated the ability to induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov This pro-apoptotic activity is a key mechanism for their anticancer effects.
Studies on specific derivatives have shown that their cytotoxic effects are due to a cytocidal, rather than a cytostatic, mechanism. nih.gov This was evidenced by the up-regulation of caspases-3 and -9, which are critical executioner and initiator caspases in the apoptotic pathway, respectively. nih.gov Furthermore, these compounds have been found to inhibit the expression of metalloproteinases-2 and -9 (MMP-2 & MMP-9). nih.gov MMPs are enzymes involved in the degradation of the extracellular matrix, and their inhibition can prevent cancer cell invasion and metastasis. The anti-angiogenic potential of these compounds was also observed through the inhibition of HIF-1alpha and VEGF expression, key regulators of blood vessel formation that is essential for tumor growth. nih.gov
In the context of kinase inhibition, a significant area of cancer therapy, 2-cyanoacrylamide derivatives have been synthesized as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1). nih.govnih.gov TAK1 is a key regulator of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell survival. nih.gov Inhibition of TAK1 can induce apoptosis in cancer cells. nih.gov One such derivative, featuring a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide moiety, exhibited potent TAK1 inhibitory activity. nih.govnih.gov This inhibitory action is proposed to occur through a reversible covalent interaction with the target enzyme. nih.govnih.gov
The interference with these fundamental cellular processes highlights the potential of this compound derivatives as therapeutic agents, particularly in oncology, by targeting pathways that are essential for cancer cell proliferation, survival, invasion, and angiogenesis.
Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Analogues
Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective bioactive analogues of this compound. By systematically modifying the chemical structure and observing the corresponding changes in biological activity, researchers can identify key molecular features responsible for the desired therapeutic effects.
In the development of anticancer agents, SAR studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that the nature and position of substituents on the phenyl ring significantly influence their cytotoxic activity. nih.govsemanticscholar.org For instance, derivatives bearing a nitro moiety (NO2) demonstrated higher cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines compared to those with a methoxy moiety (OCH3). nih.govsemanticscholar.org Specifically, a p-nitro substituent on the phenyl ring was associated with the most potent activity against the MCF-7 cell line. nih.govsemanticscholar.org
For derivatives designed as TAK1 inhibitors, SAR studies have provided valuable insights. The 2-cyanoacrylamide moiety is a key feature, capable of forming a reversible covalent bond with the kinase. nih.govnih.gov Modifications to the imidazopyridine scaffold and the acrylamide group have been explored to optimize inhibitory potency. A derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide structure was identified as a particularly potent TAK1 inhibitor, highlighting the importance of this specific substitution for activity. nih.govnih.gov
In the context of antimicrobial agents, the presence of a chloro atom in acetamide derivatives appears to enhance their activity. nih.gov For example, 2-chloro-N-(2-hydroxyphenyl)acetamide showed significant inhibitory activity against Candida albicans, whereas the non-chlorinated analogue was inactive. nih.gov This suggests that the incorporation of a chlorine atom at the alpha carbon of the acetamide is a beneficial modification for improving antimicrobial efficacy. nih.gov
Furthermore, in the development of antiplasmodial agents, SAR studies on 2-phenoxybenzamide derivatives have shown that the position of substituents is critical for activity. mdpi.com A para-substituted N-Boc piperazinyl derivative exhibited the highest activity and selectivity against Plasmodium falciparum. mdpi.com Shifting this substituent to the meta or ortho position resulted in a significant decrease in activity. mdpi.com These findings underscore the precise structural requirements for potent antiplasmodial effects.
The following table summarizes key SAR findings for various this compound derivatives:
Table 1: Structure-Activity Relationship (SAR) Insights for this compound Derivatives| Biological Activity | Core Structure Modification | Observation |
|---|---|---|
| Anticancer | Substitution on the N-phenyl ring | Nitro (NO2) group enhances cytotoxicity compared to methoxy (OCH3) group. nih.govsemanticscholar.org |
| Anticancer (TAK1 Inhibition) | Modification of the acrylamide moiety | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide shows potent inhibitory activity. nih.govnih.gov |
| Antimicrobial | Halogenation of the acetamide group | Presence of a chloro atom at the alpha carbon improves antimicrobial activity. nih.gov |
| Antiplasmodial | Positional isomerism of substituents | Para-substituted piperazinyl derivatives are more active than ortho or meta isomers. mdpi.com |
Utility in Medicinal Chemistry and Drug Discovery as Lead Compounds or Synthetic Intermediates
The this compound scaffold serves as a valuable starting point in medicinal chemistry and drug discovery, acting as both a lead compound for optimization and a versatile synthetic intermediate for the construction of more complex molecules. Its inherent chemical reactivity and structural features allow for diverse modifications to explore a wide range of biological targets.
Design and Synthesis of Potential Pharmaceutical Agents for Targeted Therapies
The core structure of this compound is a key building block in the synthesis of potential pharmaceutical agents for targeted therapies. In the realm of oncology, derivatives of this compound have been investigated as potent anticancer agents. nih.govsemanticscholar.org For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60). nih.gov These studies have demonstrated that specific substitutions on the phenylacetamide moiety can lead to significant cytotoxic activity. nih.govsemanticscholar.org
Furthermore, the cyanoacetamide group is a crucial component in the design of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that are often dysregulated in cancer and other diseases, making them important therapeutic targets. Researchers have synthesized imidazopyridine derivatives incorporating a 2-cyanoacrylamide moiety, derived from 2-cyanoacetamide (B1669375), as novel inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1). nih.govnih.gov TAK1 is involved in cell survival pathways, and its inhibition can lead to apoptosis in cancer cells. nih.gov The ability of the 2-cyanoacrylamide group to form reversible covalent bonds with the target kinase offers a promising strategy for developing potent and selective inhibitors. nih.govnih.gov
The versatility of the 2-cyanoacetamide scaffold is further demonstrated by its use in the synthesis of various heterocyclic compounds with potential therapeutic applications. It can be utilized as a key intermediate for the synthesis of thiazole (B1198619), pyrazole (B372694), thiophene, oxazine, and pyridazine derivatives, many of which have been screened for antimicrobial activity. sapub.org
Development of Agrochemicals and Pesticidal Agents through Structural Modification
Beyond pharmaceuticals, derivatives of this compound hold promise in the development of agrochemicals and pesticidal agents. The inherent biological activity of the cyanoacetamide core can be harnessed and modified to target pests that affect agriculture. Synthetic cyanoacetamide derivatives have been tested for their efficacy against cotton pests such as the cotton leafworm (Spodoptera littoralis) and the cotton mealybug (Phenacoccus solenopsis). ekb.eg
Research has shown that certain synthetic cyanoacetamide derivatives exhibit high toxicity against the adult stage of the cotton mealybug. ekb.eg Another study on 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form demonstrated their insecticidal activity against the cowpea aphid (Aphis craccivora). cerist.dzresearchgate.net The bioassay results indicated a significant relationship between the chemical structure of these compounds and their biological activity, with promising LC50 values observed after 24 and 48 hours of treatment. cerist.dzresearchgate.net
The following table provides examples of pesticidal activity for cyanoacetamide derivatives:
Table 2: Pesticidal Activity of Cyanoacetamide Derivatives| Target Pest | Compound Type | Observation |
|---|---|---|
| Cotton mealybug (Phenacoccus solenopsis) | Synthetic cyanoacetamide derivatives | High toxicity observed after 48 hours of treatment. ekb.eg |
| Cotton leafworm (Spodoptera littoralis) | (E)-2-cyano-N-(2-hydroxyphenyl)-3-(methylthio)-3-(phenylamino) acrylamide | More toxic compared to other tested cyanoacetamide derivatives. ekb.eg |
| Cowpea aphid (Aphis craccivora) | 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | LC50 of 0.192 ppm after 24h and 0.041 ppm after 48h against nymphs. cerist.dzresearchgate.net |
| Cowpea aphid (Aphis craccivora) | 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | LC50 of 0.841 ppm after 24h and 0.095 ppm after 48h against nymphs. cerist.dzresearchgate.net |
These findings highlight the potential for structural modification of the this compound backbone to develop new and effective agents for pest control in agriculture.
Future Perspectives and Emerging Research Directions for 2 Cyano N 2 Fluorophenyl Acetamide
Exploration of Novel and Sustainable Synthetic Methodologies, including Green Chemistry Approaches
The pursuit of environmentally benign and efficient synthetic routes for cyanoacetamide derivatives is an active area of research. Traditional methods often involve high temperatures or microwave irradiation. smolecule.com For instance, the condensation of 2-fluoroaniline (B146934) with ethyl cyanoacetate (B8463686) can be achieved by heating at 160–170°C or under microwave irradiation at 900 W. smolecule.com
Green chemistry principles are being applied to develop more sustainable alternatives. One promising approach is the use of two-phase systems, such as hexafluoroisopropanol (HFIP) and water, for organic reactions. rsc.org This method offers advantages in terms of reaction drive and product recovery, presenting a largely aqueous medium for synthesis. rsc.org Another green technique is the microwave-assisted Knoevenagel condensation, which has been successfully used for synthesizing α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives. nih.gov This method often involves the use of catalysts like ammonium (B1175870) acetate (B1210297) and can significantly reduce reaction times. nih.gov
Researchers are also exploring one-pot syntheses and the use of more environmentally friendly solvents and catalysts to minimize waste and energy consumption. The Jacobsen cyclization, which utilizes a basic aqueous solution, is another example of a greener synthetic step that can be employed in the synthesis of related heterocyclic compounds. orgsyn.org
In-depth Mechanistic Elucidation of Observed Biological Effects through Advanced Biochemical and Biophysical Techniques
While the biological activities of various cyanoacetamide derivatives have been reported, a detailed understanding of the mechanism of action of 2-cyano-N-(2-fluorophenyl)acetamide at the molecular level is still an area of active investigation. Advanced biochemical and biophysical techniques are crucial for elucidating these mechanisms.
Researchers are employing techniques such as X-ray crystallography to determine the three-dimensional structure of these compounds and their complexes with biological targets. nih.gov This information is vital for understanding the specific interactions that lead to a biological response. Computational methods, including molecular docking and molecular dynamics (MD) simulations, are also being used to predict and analyze the binding of these compounds to proteins and other biological macromolecules. nih.govnih.gov
Furthermore, techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to characterize the synthesized compounds and can provide insights into their electronic and structural properties, which in turn influence their biological activity. nih.govnih.gov In vitro assays, such as those evaluating enzyme inhibition or cytotoxic activity against cancer cell lines, are fundamental in determining the biological effects. nih.govontosight.ai
Rational Design and Synthesis of Derivatives with Enhanced Bioactivity, Selectivity, and Reduced Off-Target Interactions
Building on the structural and mechanistic insights, researchers are focused on the rational design and synthesis of new derivatives of this compound with improved biological properties. The goal is to enhance the desired bioactivity, increase selectivity towards the intended biological target, and minimize off-target interactions that could lead to unwanted side effects.
This involves modifying the core structure of this compound by introducing different functional groups or altering existing ones. For example, the synthesis of various N-substituted acetamide (B32628) derivatives has been a strategy to explore new antidepressant agents. nih.gov Similarly, the introduction of different substituents on the phenyl ring or the acetamide backbone can lead to compounds with a range of biological activities. sigmaaldrich.comcymitquimica.comchemicalbook.com
The process often involves a cycle of design, synthesis, and biological evaluation. Computational tools play a significant role in the initial design phase, helping to predict which modifications are most likely to lead to improved activity. The synthesized derivatives are then subjected to a battery of in vitro and sometimes in vivo tests to assess their efficacy and selectivity. nih.govnih.gov
Investigation of Unexplored Applications in Chemical Biology and Advanced Materials Science
The unique chemical properties of this compound and its derivatives suggest potential applications beyond the traditional focus on medicinal chemistry.
In the field of chemical biology, these compounds could be developed as molecular probes to study biological processes. For instance, fluorinated compounds are of interest in the development of probes for various imaging techniques. The cyano group can also be a versatile handle for further chemical modifications, allowing for the attachment of fluorescent tags or other reporter groups.
In materials science, the ability of acetamide derivatives to form ordered structures through hydrogen bonding makes them interesting candidates for the development of new materials. nih.gov The presence of the fluorophenyl group can also impart specific properties, such as altered electronic characteristics or increased thermal stability. Research in this area could explore the use of these compounds in the creation of organic semiconductors, liquid crystals, or other functional materials. The synthesis of related compounds for use as fluorophores in biological imaging is an emerging application. chemicalbook.com
Q & A
Q. What are the optimal synthetic routes for 2-cyano-N-(2-fluorophenyl)acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting ethyl cyanoacetate with 2-fluoroaniline in ethanol under basic conditions (e.g., piperidine) at 0–5°C for 2 hours . Optimization includes controlling temperature to minimize side reactions and using anhydrous solvents to prevent hydrolysis of the cyano group. Reaction progress can be monitored via thin-layer chromatography (TLC) with silica gel plates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR : Key signals include δ 3.30 ppm (singlet for –CH2–CN), δ 8.34 ppm (singlet for –NH), and aromatic proton resonances (δ 6.9–7.24 ppm) .
- IR Spectroscopy : Absorbances at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 219.25 for related derivatives) validate molecular weight .
Q. What are common byproducts or impurities encountered during synthesis, and how are they identified?
Common impurities include unreacted 2-fluoroaniline, hydrolysis products (e.g., cyanoacetic acid), and dimerization byproducts. These are identified via comparative TLC analysis, HPLC, or GC-MS. For example, residual ethyl cyanoacetate can be detected by its characteristic ester carbonyl IR peak (~1740 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve anticancer activity of derivatives?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) or heterocyclic moieties (e.g., thiazolidinone) to enhance cytotoxicity .
- Biological Testing : Evaluate derivatives against leukemia cell lines (e.g., CCRF-CEM and SR) using MTT assays. For example, thiazolidinone derivatives show IC₅₀ values <10 µM .
- Mechanistic Insights : Assess ROS modulation and gene expression changes via qPCR or Western blotting .
Q. What computational methods are used to model interactions between this compound and target enzymes like carbonic anhydrase?
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase’s active site, focusing on hydrogen bonds with Zn²⁺-coordinated residues .
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories to validate docking results .
Q. What are critical considerations for in vivo studies, including dosage thresholds and metabolic pathways?
- Dosage Optimization : In animal models, low doses (1–10 mg/kg) show anti-inflammatory effects, while doses >50 mg/kg induce hepatotoxicity .
- Metabolism : The compound undergoes hepatic hydrolysis to cyanoacetamide and fluorophenyl metabolites, detectable via LC-MS .
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to uncharacterized toxicological hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
